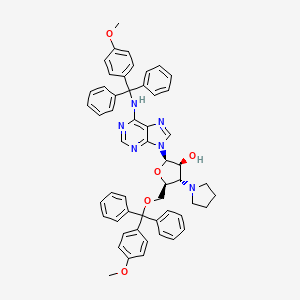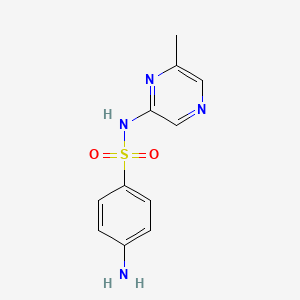![molecular formula C16H11Cl2N3O B12921806 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one CAS No. 41332-39-2](/img/structure/B12921806.png)
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse chemical and biological properties.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in various chemical reactions and processes.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic effects have been explored, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It can be used as a precursor for the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
3-[(2,3-Dichlorophenyl)amino]methyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar dichlorophenyl group but features a thiazolidine-2,4-dione core structure.
N-[(Z)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide: This compound also contains a dichlorophenyl group but has a different core structure and functional groups.
Uniqueness
3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
41332-39-2 |
|---|---|
分子式 |
C16H11Cl2N3O |
分子量 |
332.2 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H11Cl2N3O/c1-10-20-15-5-3-2-4-13(15)16(22)21(10)19-9-11-6-7-12(17)8-14(11)18/h2-9H,1H3 |
InChIキー |
ZQUNFFKOKSASBD-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
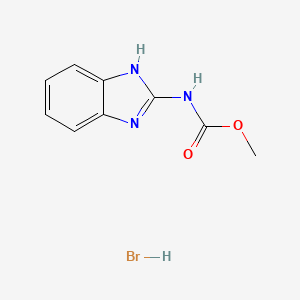
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
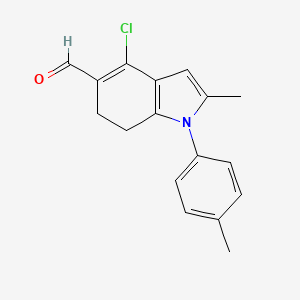

![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
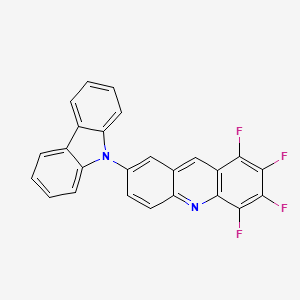
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
